4-[2-(2,3,5-trimethylphenoxy)propanoyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(2,3,5-trimethylphenoxy)propanoyl]morpholine is a chemical compound that has been extensively researched for its potential applications in the field of medicine. This compound is also known as TRPM8 agonist and has been found to have a wide range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 4-[2-(2,3,5-trimethylphenoxy)propanoyl]morpholine involves the activation of TRPM8 channels. These channels are found in various tissues throughout the body and are involved in various physiological processes such as pain sensation, thermoregulation, and taste perception.
Biochemical and Physiological Effects:
The TRPM8 agonist has been found to have a wide range of biochemical and physiological effects. Some of these effects include:
1. Pain Relief: TRPM8 agonists have been found to activate cold receptors, which in turn, leads to the release of endogenous opioids, resulting in pain relief.
2. Anti-Inflammatory Effects: TRPM8 agonists have been found to have anti-inflammatory effects, which make them suitable for use in the treatment of inflammatory conditions such as arthritis.
3. Vasodilation: TRPM8 agonists have been found to cause vasodilation, which makes them suitable for use in the treatment of conditions such as hypertension.
Vorteile Und Einschränkungen Für Laborexperimente
The TRPM8 agonist has several advantages and limitations for lab experiments. Some of these include:
Advantages:
1. High Potency: TRPM8 agonists have been found to be highly potent, which makes them suitable for use in small quantities.
2. Wide Range of Applications: TRPM8 agonists have a wide range of applications, which makes them suitable for use in various research areas.
3. Easy to Synthesize: The synthesis of TRPM8 agonists is relatively easy, which makes them readily available for use in lab experiments.
Limitations:
1. Limited Stability: TRPM8 agonists have limited stability, which makes them unsuitable for use in long-term experiments.
2. Toxicity: TRPM8 agonists have been found to be toxic in high doses, which makes them unsuitable for use in certain experiments.
3. Lack of Specificity: TRPM8 agonists have been found to lack specificity, which makes them unsuitable for use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of TRPM8 agonists. Some of these include:
1. Development of Novel TRPM8 Agonists: There is a need for the development of novel TRPM8 agonists that have improved properties such as increased potency, specificity, and stability.
2. Clinical Trials: There is a need for clinical trials to evaluate the safety and efficacy of TRPM8 agonists in humans.
3. Combination Therapy: There is a need for the evaluation of TRPM8 agonists in combination with other drugs for the treatment of various conditions.
4. Mechanistic Studies: There is a need for mechanistic studies to understand the exact mechanism of action of TRPM8 agonists and their effects on various physiological processes.
Conclusion:
In conclusion, 4-[2-(2,3,5-trimethylphenoxy)propanoyl]morpholine is a chemical compound that has several potential applications in the field of medicine. Its properties make it suitable for use in various research applications such as pain management, cancer treatment, and neuroprotection. However, there are several limitations to its use in lab experiments, and further research is needed to develop novel TRPM8 agonists with improved properties.
Synthesemethoden
The synthesis of 4-[2-(2,3,5-trimethylphenoxy)propanoyl]morpholine involves the reaction of 2,3,5-trimethylphenol with 2-bromo-1-(4-morpholinyl)propan-1-one in the presence of a base such as potassium carbonate. The resulting compound is then purified using column chromatography to obtain the final product.
Wissenschaftliche Forschungsanwendungen
The TRPM8 agonist has been extensively studied for its potential applications in the field of medicine. It has been found to have a wide range of properties that make it suitable for use in various research applications. Some of these applications include:
1. Pain Management: TRPM8 agonists have been found to be effective in managing pain associated with various conditions such as neuropathic pain, inflammatory pain, and cancer pain.
2. Cancer Treatment: TRPM8 agonists have been found to have anticancer properties, which make them suitable for use in cancer treatment.
3. Neuroprotection: TRPM8 agonists have been found to have neuroprotective properties, which make them suitable for use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-morpholin-4-yl-2-(2,3,5-trimethylphenoxy)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-11-9-12(2)13(3)15(10-11)20-14(4)16(18)17-5-7-19-8-6-17/h9-10,14H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXMIMRTFAKKMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC(C)C(=O)N2CCOCC2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.